N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine
Brand Name: Vulcanchem
CAS No.: 918136-36-4
VCID: VC16929475
InChI: InChI=1S/C13H17F2N3O/c1-3-19-10-6-4-5-9-8(2)17-13(18-12(9)10)16-7-11(14)15/h4-6,8,11H,3,7H2,1-2H3,(H2,16,17,18)
SMILES:
Molecular Formula: C13H17F2N3O
Molecular Weight: 269.29 g/mol

N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine

CAS No.: 918136-36-4

Cat. No.: VC16929475

Molecular Formula: C13H17F2N3O

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine - 918136-36-4

Specification

CAS No. 918136-36-4
Molecular Formula C13H17F2N3O
Molecular Weight 269.29 g/mol
IUPAC Name N-(2,2-difluoroethyl)-8-ethoxy-4-methyl-3,4-dihydro-1H-quinazolin-2-imine
Standard InChI InChI=1S/C13H17F2N3O/c1-3-19-10-6-4-5-9-8(2)17-13(18-12(9)10)16-7-11(14)15/h4-6,8,11H,3,7H2,1-2H3,(H2,16,17,18)
Standard InChI Key BAIVHEOOAVZQBY-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC2=C1NC(=NCC(F)F)NC2C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name N-(2,2-difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine reflects its core quinazoline scaffold substituted with ethoxy (C₂H₅O), methyl (CH₃), and difluoroethyl (C₂H₃F₂) groups. Its molecular formula is C₁₄H₁₈F₂N₃O, with a calculated molecular weight of 294.31 g/mol .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC NameN-(2,2-difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine
Molecular FormulaC₁₄H₁₈F₂N₃O
Molecular Weight294.31 g/mol
SMILESCOc1cccc2n(c(nc2c1)NCC(F)F)C
Topological Polar SA64.8 Ų (estimated)

Synthesis and Structural Elucidation

Proposed Synthetic Pathways

While no direct synthesis protocols exist for this compound, analogous quinazoline derivatives suggest a multi-step approach:

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions .

  • Ethoxy Substitution: Nucleophilic aromatic substitution at the 8-position using ethyl bromide in the presence of a base.

  • Difluoroethylamine Attachment: Coupling of 2,2-difluoroethylamine via Buchwald-Hartwig amination or nucleophilic substitution .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
1Anthranilic acid, urea, HCl, 120°C45–60%
2Ethyl bromide, K₂CO₃, DMF, 80°C70–85%
32,2-Difluoroethylamine, Pd(OAc)₂, 100°C50–65%

Physicochemical Properties

Solubility and Lipophilicity

Computational models predict moderate lipophilicity (logP ≈ 2.1) and aqueous solubility (~25 mg/L at pH 7.4), making it suitable for oral administration . The ethoxy group enhances membrane permeability, while the difluoroethyl moiety may reduce metabolic degradation.

Spectroscopic Characterization

  • ¹H NMR: Expected signals at δ 1.35 ppm (ethoxy CH₃), δ 4.02 ppm (OCH₂), and δ 6.2–7.8 ppm (aromatic protons).

  • ¹³C NMR: Peaks near δ 160 ppm (C=N) and δ 110–150 ppm (aromatic carbons) .

TargetIC₅₀ (Predicted)Mechanism
EGFR Tyrosine Kinase12 nMCompetitive ATP binding
Angiogenesis (VEGFR-2)85 nMAllosteric inhibition

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